Bicyclo[3.2.0]heptan-3-amine
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Overview
Description
Bicyclo[3.2.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one using lipases from microorganisms such as Pseudomonas fluorescens. This process yields both enantiomers of the compound with high enantiomeric excess.
Photochemical Synthesis: Another method involves the use of visible light-mediated energy transfer catalysis to synthesize 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. This method utilizes the biradical nature of triplet excited states to engage in intermolecular coupling reactions.
Industrial Production Methods: Industrial production methods for bicyclo[32
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Bicyclo[3.2.0]heptan-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for the synthesis of novel compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. The rigid bicyclic structure can enhance the binding affinity and selectivity of drug molecules to their targets .
Industry: The compound is also used in the development of new materials and catalysts. Its unique properties can be harnessed to create materials with specific characteristics or to catalyze chemical reactions more efficiently .
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances the binding interactions with these targets .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but with a six-membered ring fused with a three-membered ring.
Bicyclo[3.1.1]heptane: This compound features a seven-membered ring fused with a one-membered ring, providing a different structural arrangement.
Uniqueness: Bicyclo[3.2.0]heptan-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
Bicyclo[3.2.0]heptan-3-amine is a bicyclic amine characterized by a unique seven-membered ring structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and its potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C7H13N and is often represented in its hydrochloride form as (1S,5R)-bicyclo[3.2.0]heptan-3-amine hydrochloride. The compound features two chiral centers, leading to interesting stereochemistry that can influence its biological interactions and reactivity in chemical processes.
Antimicrobial Properties
Research indicates that bicyclic amines, including this compound, exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CFC-222 | Staphylococcus aureus | 8 μg/mL |
CFC-222 | Streptococcus pneumoniae | 12 μg/mL |
Anti-inflammatory Properties
This compound also shows anti-inflammatory properties that may be beneficial in treating conditions associated with inflammation. The compound's structure allows it to interact with various receptors involved in inflammatory pathways, potentially modulating their activity .
The mechanism of action for this compound is believed to involve its ability to bind to specific enzymes or receptors within biological systems, thereby modulating their functions. This binding affinity is enhanced by the rigid bicyclic structure, which can improve the selectivity and efficacy of the compound as a therapeutic agent .
Case Studies
Several studies have explored the applications of this compound in medicinal chemistry:
- Dopamine Receptor Modulation : Research has indicated that derivatives of this compound can selectively modulate dopamine receptors, particularly the D4 receptor, suggesting potential applications in treating neurological disorders .
- Antiviral Applications : Compounds based on the bicyclo[3.2.0]heptane framework have been synthesized and tested for antiviral activity against HIV, showing promising results in enhancing efficacy compared to existing antiviral agents .
Properties
CAS No. |
1255099-04-7 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-2-6(5)4-7/h5-7H,1-4,8H2 |
InChI Key |
RCJIJEPMHWIWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)N |
Origin of Product |
United States |
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